molecular formula C9H7N3 B6592852 1-Methyl-1H-indazole-7-carbonitrile CAS No. 256228-68-9

1-Methyl-1H-indazole-7-carbonitrile

Cat. No.: B6592852
CAS No.: 256228-68-9
M. Wt: 157.17 g/mol
InChI Key: CGSJKKKFBZZALT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-7-carbonitrile (CAS 256228-68-9) is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol, features an indazole core substituted with a methyl group at the 1-position and a nitrile functional group at the 7-position . The nitrile group is a key reactive handle for further synthetic transformations, allowing researchers to synthesize a wide array of more complex derivatives, while the methyl group enhances the molecule's stability . Its well-defined molecular framework makes it particularly valuable for structure-activity relationship (SAR) studies in the design of novel biologically active molecules . A significant area of application for this indazole derivative is in the development of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy . IDO1 is an immunosuppressive enzyme overexpressed in various cancer cells, and its inhibition is a promising strategy for cancer treatment. The indazole core can serve as a key surrogate structure in inhibitors, mimicking other heterocyclic systems found in potent inhibitors like epacadostat . The compound's utility extends into materials science, where its ability to form stable coordination complexes with transition metals is leveraged in catalysis and the development of sensors . Its electronic properties also make it an attractive candidate for research into optoelectronic devices . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJKKKFBZZALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C#N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294987
Record name 1-Methyl-1H-indazole-7-carbonitrile
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Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256228-68-9
Record name 1-Methyl-1H-indazole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256228-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-7-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID001294987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Indazole 7 Carbonitrile Analogs

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for obtaining a unique "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. bloomtechz.comuobasrah.edu.iq The absorption of infrared radiation causes vibrations in specific bonds, and the frequencies of these absorptions are characteristic of the bond type and its environment. For indazole derivatives, FT-IR is routinely used to confirm their synthesis and structural features. nih.govresearchgate.net

In the case of 1-methyl-1H-indazole-7-carbonitrile, the most characteristic absorption band would be that of the nitrile (C≡N) group. This stretching vibration typically appears as a sharp, medium-intensity peak in the range of 2260–2200 cm⁻¹. researchgate.net The presence of a peak in this region is strong evidence for the cyano group at the C-7 position.

Other significant absorptions for indazole analogs include:

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the indazole ring system typically occur in the 1650–1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes typical FT-IR absorption bands observed for related indazole compounds.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Source
Nitrile (C≡N)Stretch~2206 researchgate.net
Carbonyl (C=O)Stretch~1714 rsc.org
Aromatic RingC=C Stretch1650 - 1450 rsc.org
N-H/O-HStretch3400 - 3200 researchgate.net
Aromatic C-HStretch>3000 nist.gov
Aliphatic C-HStretch<3000 nist.gov

This table contains representative data from analogous compounds.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is complementary to FT-IR and provides information on molecular vibrations. youtube.com While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often means that non-polar bonds, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, the C≡N stretch is also Raman active. Symmetrical vibrations and bonds involving heavier atoms tend to give strong Raman signals. The aromatic ring vibrations would also be clearly visible. A significant advantage of FT-Raman is the use of a near-infrared (NIR) laser (e.g., 1064 nm), which minimizes fluorescence interference that can obscure spectra when using visible lasers, a common issue with heterocyclic aromatic compounds. youtube.com While specific experimental data for this compound is not widely published, analysis of similar heterocyclic molecules like benzothiazole (B30560) demonstrates the utility of FT-Raman in elucidating structural details. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq For substituted indazoles, NMR is essential for distinguishing between N-1 and N-2 isomers. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the N-methyl protons and the protons on the benzene (B151609) portion of the ring system.

The expected ¹H NMR signals are:

N-Methyl Protons (N-CH₃): A singlet appearing in the upfield region, typically around δ 4.0 ppm, corresponding to the three protons of the methyl group attached to the N-1 nitrogen.

Aromatic Protons (H-3, H-4, H-5, H-6): The protons on the indazole ring will appear in the aromatic region (δ 7.0–8.5 ppm). The signal for the H-3 proton is typically a singlet or a narrow doublet. nih.gov The H-4, H-5, and H-6 protons form a coupled system, and their chemical shifts and splitting patterns are influenced by the electron-withdrawing nitrile group at the C-7 position. For example, in the analog 3-phenyl-7-(trifluoromethyl)-1H-indazole, the H-4 proton appears as a doublet at δ 8.22 ppm, while the H-5 and H-6 protons appear as a triplet and doublet, respectively, at higher fields. rsc.org

The following table shows representative ¹H NMR data for a 7-substituted indazole analog.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Source
H-48.22d8.2 rsc.org
H-67.70d7.2 rsc.org
H-57.31t7.7 rsc.org
N-H10.82br s- rsc.org

Data from 3-Phenyl-7-(trifluoromethyl)-1H-indazole in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would show nine distinct signals corresponding to its nine carbon atoms.

Key expected signals include:

Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the range of δ 115–125 ppm.

Indazole Ring Carbons: The carbons of the heterocyclic and benzene rings appear between δ 110–150 ppm. The chemical shifts are diagnostic for the substitution pattern. For instance, in N-1 substituted indazoles, the C-7a carbon is typically more shielded (appears at a lower ppm value) compared to its position in N-2 isomers. researchgate.netresearchgate.net

N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen appears in the upfield region of the spectrum, typically around δ 30-40 ppm.

The table below presents ¹³C NMR data for an analogous 7-substituted indazole.

CarbonChemical Shift (δ, ppm)Source
C3146.42 rsc.org
C3a122.63 rsc.org
C4120.80 rsc.org
C5125.51 rsc.org
C6124.57 rsc.org
C7113.00 rsc.org
C7a136.97 rsc.org

Data from 3-Phenyl-7-(trifluoromethyl)-1H-indazole in CDCl₃.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Derivatives

For analogs of this compound that are substituted with fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. rsc.org A key feature of ¹⁹F NMR is its very wide chemical shift range (approximately 800 ppm), which makes the signals highly sensitive to the local electronic environment. rsc.org

For example, in a derivative like 1-methyl-7-(trifluoromethyl)-1H-indazole, the trifluoromethyl (-CF₃) group would give a sharp singlet in the ¹⁹F NMR spectrum. The precise chemical shift of this signal would be characteristic of its attachment to the C-7 position of the indazole ring. In the spectrum of 3-phenyl-7-(trifluoromethyl)-1H-indazole, the CF₃ group's fluorine atoms would produce a distinct signal, and coupling to nearby protons (like H-6) could potentially be observed, providing further structural confirmation. rsc.org This technique is invaluable for confirming the successful incorporation of fluorine into the molecule.

Solid-State Cross-Polarization Magic-Angle Spinning (CPMAS) NMR

Solid-state NMR, particularly the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, is a powerful tool for studying the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR provides information about the local environment of each nucleus within the crystal lattice.

For indazole derivatives, ¹³C and ¹⁵N CPMAS NMR are especially informative. These techniques can definitively determine the tautomeric form of N-H indazoles in the solid state, an issue that can be ambiguous in solution due to rapid proton exchange. researchgate.net In the case of N-substituted analogs like this compound, where tautomerism is fixed, CPMAS NMR provides insights into the presence of conformational polymorphs—different crystal forms of the same molecule. Each crystallographically unique carbon or nitrogen atom in the asymmetric unit of a crystal lattice will give rise to a distinct signal in the CPMAS NMR spectrum. The chemical shifts observed are highly sensitive to the local electronic environment, which is influenced by factors such as bond angles, dihedral angles, and intermolecular interactions. mdpi.com

While specific ¹³C CPMAS NMR data for this compound is not extensively documented in the surveyed literature, studies on closely related imidazole (B134444) and indazole systems demonstrate the technique's utility. researchgate.netmdpi.com For instance, the analysis of 2-phenyl substituted imidazoles using ¹³C CPMAS NMR has successfully overcome the challenges posed by fast tautomerization in solution, allowing for a full structural description in the solid state. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) of the true value. This precision allows for the determination of the elemental formula of the parent ion and its fragments, a critical step in confirming the identity of a newly synthesized compound or an unknown substance. For indazole analogs, techniques like electrospray ionization (ESI) are commonly coupled with HRMS to generate protonated molecular ions [M+H]⁺.

The table below presents HRMS data for several indazole analogs, illustrating the accuracy of this technique in confirming their elemental composition.

CompoundMolecular FormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺Reference
AB-PINACAC₂₀H₂₈N₄O₂357.2285357.2282 mdpi.com
AB-FUBINACAC₂₁H₂₃FN₄O₂397.1776397.1772 mdpi.com
5-fluoro-1H-indazole-3-carboxylic acidC₈H₅FN₂O₂181.0408181.0410
1-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂177.0659177.0658

Analysis of Fragmentation Patterns

Electron Ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure.

For indazole-based compounds, fragmentation analysis reveals common pathways that are diagnostic for the core structure and its substituents. researchgate.netnih.gov Studies on synthetic cannabinoids with indazole cores show that a primary cleavage often occurs at the bond between the carbonyl group and the indazole ring in carboxamide derivatives. researchgate.net

For an analog like this compound, the expected fragmentation pattern would include:

Loss of a methyl radical (•CH₃): A peak corresponding to [M-15]⁺.

Loss of hydrogen cyanide (HCN): A peak at [M-27]⁺, arising from the carbonitrile group.

Cleavage of the pyrazole (B372694) ring: This can lead to a variety of smaller fragments, characteristic of the bicyclic system.

Formation of a stable indazolyl cation: The cleavage of substituents can leave a stable heterocyclic cation.

The table below outlines potential key fragments for this compound based on general fragmentation principles. nih.govbohrium.com

Fragment IonProposed Structurem/z (for C₉H₇N₃)Description
[M]⁺[C₉H₇N₃]⁺157Molecular Ion
[M-CH₃]⁺[C₈H₄N₃]⁺142Loss of the N1-methyl group
[M-HCN]⁺[C₈H₇N₂]⁺130Loss of hydrogen cyanide from the nitrile group
[C₇H₅N]⁺[Benzonitrile fragment]⁺103Fragment corresponding to a benzonitrile-type cation

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a single, high-quality crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.

While a crystal structure for this compound is not publicly available, the structure of a close analog, 1-Methyl-1H-indazole-3-carboxylic acid , provides an excellent model for the molecular geometry of the 1-methyl-indazole core. nih.govresearchgate.net The analysis of this analog reveals the planarity of the bicyclic indazole system and the precise orientation of its substituents.

The table below summarizes key crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid. nih.gov

ParameterValue
Compound1-Methyl-1H-indazole-3-carboxylic acid
FormulaC₉H₈N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5470 (15)
b (Å)14.873 (3)
c (Å)14.924 (3)
β (°)93.10 (3)
Volume (ų)1672.7 (6)
Reference nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The data from X-ray crystallography is crucial for analyzing the non-covalent interactions that govern how molecules arrange themselves in the solid state. These interactions, including hydrogen bonds and π-π stacking, dictate the material's physical properties.

In the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, the primary intermolecular interaction is strong hydrogen bonding between the carboxylic acid groups of adjacent molecules. nih.govresearchgate.net These interactions form centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state.

Indazole rings, being aromatic systems, are also capable of engaging in π-π stacking interactions. These occur when the planar surfaces of the aromatic rings from neighboring molecules align, typically in a parallel-displaced or T-shaped arrangement. For instance, in the crystal structure of a dichlorobenzyloxy-substituted indazole derivative, aromatic π–π stacking between the benzene and pyrazole rings of adjacent molecules, with a centroid-to-centroid distance of 3.8894 Å, plays a key role in consolidating the crystal packing. Theoretical studies on other indazole derivatives further confirm that interactions with aromatic amino acid residues like phenylalanine, which involve π-π stacking, are significant. mdpi.com

For this compound, one would expect the crystal packing to be influenced by a combination of dipole-dipole interactions from the nitrile groups and potential C-H···N hydrogen bonds, in addition to π-π stacking between the indazole rings.

The table below summarizes the types of intermolecular interactions observed in related indazole analogs.

Interaction TypeParticipating GroupsTypical Distance/GeometryObserved in Analog
O-H···O Hydrogen BondCarboxylic acid groupsO···O distance ~2.6 Å1-Methyl-1H-indazole-3-carboxylic acid nih.govresearchgate.net
C-H···O Hydrogen BondIndazole C-H and benzyloxy oxygenForms R²₂(12) graph-set motif2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole
π-π StackingIndazole ring and benzene ringCentroid-centroid distance ~3.7-3.9 ÅVarious indazole derivatives mdpi.com

Computational and Theoretical Studies on 1 Methyl 1h Indazole 7 Carbonitrile and Indazole Analogs

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, which include Density Functional Theory (DFT) and ab initio techniques, are employed to predict a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method for studying the electronic structure of many-body systems, including molecules like 1-Methyl-1H-indazole-7-carbonitrile and its analogs. DFT methods are known for their balance of accuracy and computational cost, making them suitable for a wide range of applications. A recent study on novel indazole derivatives utilized DFT calculations with the B3LYP/6-311+ level of theory to investigate their physicochemical properties.

Geometry optimization is a fundamental application of DFT, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For indazole analogs, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. While specific geometry optimization data for this compound is not extensively available in the public domain, studies on related compounds such as 1-methyl-1H-indazole provide valuable insights. The optimized geometry is crucial for understanding the molecule's steric and electronic properties.

The electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals, are also readily calculated using DFT. These properties are key to understanding a molecule's reactivity and spectroscopic behavior.

Table 1: Computed Properties for 1-Methyl-1H-indazole

Property Value
Molecular Weight 132.16 g/mol
XLogP3 2.1
Exact Mass 132.068748264 Da
Polar Surface Area 17.8 Ų
Rotatable Bond Count 0
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1

Data sourced from PubChem CID 139456. nih.gov

Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. DFT methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the different modes of vibration. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. For complex molecules like this compound, this can be particularly useful for identifying characteristic functional group vibrations, such as the nitrile (C≡N) stretching frequency. Studies on similar heterocyclic compounds have demonstrated good agreement between DFT-calculated and experimental vibrational spectra. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and for simulating their ultraviolet-visible (UV-Vis) absorption spectra. nih.govdntb.gov.uaresearchgate.netscirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These theoretical predictions can be correlated with experimental UV-Vis spectra to understand the nature of the electronic transitions involved. For instance, the UV-Vis absorption spectrum of the related compound 1-methylindazole (B79620) has been experimentally determined and shows distinct absorption bands. researchgate.net TD-DFT calculations can help assign these bands to specific electronic transitions, such as π → π* transitions within the indazole ring system. nih.govdntb.gov.uaresearchgate.netscirp.orgresearchgate.net

Table 2: Experimental UV-Vis Absorption Data for Indazole Analogs in Acetonitrile

Compound λmax (nm)
1H-Indazole ~250, ~290
1-Methylindazole ~255, ~295
2-Methylindazole ~230, ~280, ~310

Data adapted from a study on the phototransposition of indazoles. researchgate.net

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate results, though often at a greater computational expense than DFT. Ab initio calculations have been used to study the tautomerism of indazole, providing insights into the relative stabilities of different isomers. While specific ab initio studies on this compound are not widely reported, these methods are valuable for providing benchmark data for related systems and for validating the results of DFT calculations.

Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from quantum chemical calculations, are used to predict the reactivity of molecules. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and Fukui functions. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability, with a larger gap suggesting lower reactivity. The spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. Fukui functions provide a more detailed, atom-specific measure of reactivity, identifying the most electrophilic and nucleophilic sites within a molecule. These descriptors are valuable for understanding the chemical behavior of this compound and its analogs in various chemical reactions.

Fukui Functions

The Fukui function, a cornerstone of conceptual density functional theory (DFT), is a powerful descriptor of local reactivity, identifying the most susceptible sites within a molecule for electrophilic, nucleophilic, and radical attack. researchgate.netwikipedia.org This function quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org

Recent studies on indazole derivatives have employed Fukui function analysis to predict their reactivity. For instance, in a study involving methyl 1H-indazole-7-carboxylate and 1H-indazole-3-carbonitrile, Fukui indices were calculated to support the mechanistic pathways of N1- and N2-alkylation reactions. nih.gov The analysis of Fukui functions helps in understanding the regioselectivity of chemical reactions by highlighting the most reactive sites. researchgate.net

For this compound, the Fukui functions would delineate the electron-accepting and electron-donating capabilities of each atom. The nitrogen atoms of the pyrazole (B372694) ring and the carbon atom of the nitrile group are expected to be key sites for reactivity. The table below presents hypothetical Fukui function values to illustrate how they would be distributed across the molecule, indicating the preferred sites for different types of chemical attack.

Table 1: Hypothetical Fukui Function Indices for this compound

Atom ƒ-(r) (for electrophilic attack) ƒ+(r) (for nucleophilic attack) ƒ0(r) (for radical attack)
N1 0.05 0.15 0.10
N2 0.12 0.08 0.10
C3 0.03 0.05 0.04
C4 0.02 0.03 0.025
C5 0.04 0.06 0.05
C6 0.02 0.03 0.025
C7 0.08 0.10 0.09
C (nitrile) 0.10 0.20 0.15
N (nitrile) 0.15 0.05 0.10

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding orbitals. stackexchange.com This method is instrumental in understanding hybridization, charge distribution, and hyperconjugative interactions that contribute to molecular stability.

NBO analysis has been applied to various indazole derivatives to elucidate their electronic structures. For instance, calculations on methyl 5-bromo-1H-indazole-3-carboxylate revealed the partial charges on the N1 and N2 atoms, which are crucial for understanding their nucleophilic character in alkylation reactions. nih.govbeilstein-journals.org The analysis of substituted imidazoles has also demonstrated how different substituents can influence the bioavailability and biological activity by altering the electronic properties of the heterocyclic ring.

Table 2: Calculated Natural Atomic Charges for Indazole Analogs

Compound Atom Natural Charge (e)
Methyl 1H-indazole-7-carboxylate N1 -0.35
N2 -0.25
1H-indazole-3-carbonitrile N1 -0.32
N2 -0.28

Data sourced from a study on regioselective alkylation of indazoles. nih.govbeilstein-journals.org

NBO analysis also reveals important details about orbital interactions. For example, in a study of 5,6-dimethoxy-1-indanone, NBO analysis showed strong hyperconjugative interactions between the sigma (σ) and pi (π) electrons of the C-C bonds and the antibonding orbitals in the indanone ring, which contribute to the molecule's stability. nih.gov

Tautomeric Equilibria Investigations of Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, arising from the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov The position of this equilibrium is crucial as it can significantly impact the chemical reactivity and biological activity of the compound. nih.gov

Computational studies have consistently shown that for the unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.govcaribjscitech.com The energy difference is reported to be around 2.3-3.6 kcal/mol, depending on the level of theory used. chemicalbook.comcaribjscitech.com This preference for the 1H-form generally holds true for many substituted indazoles as well. austinpublishinggroup.com For example, MP2/6-31G** calculations indicated that the 1H-tautomer of indazole is 15 kJ·mol⁻¹ (approximately 3.6 kcal/mol) more stable than the 2H-tautomer. nih.gov Similarly, the free energy of 1-methylindazole is 3.2 kcal/mol lower than that of 2-methylindazole, indicating greater stability. chemicalbook.com

However, the relative stability of tautomers can be influenced by substitution patterns and solvent effects. researchgate.net In some cases, particularly with specific substituents, the 2H-tautomer can be stabilized. For instance, in certain 3-substituted indazoles, the 2H-tautomer can be stabilized by the formation of intermolecular hydrogen-bonded dimers. researchgate.net Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have also been successful in predicting the most stable tautomer, which was in agreement with experimental data. nih.gov

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling has become an invaluable tool for mapping out the intricate details of chemical reaction mechanisms, providing insights into reaction pathways and the structures of transient species like transition states.

Theoretical Elucidation of Reaction Pathways

Computational studies have been instrumental in clarifying the mechanisms of various reactions involving indazoles. For example, the mechanism of the reaction between NH-indazoles and formaldehyde (B43269) in acidic conditions to form N1-CH2OH derivatives has been investigated using DFT calculations. nih.govacs.org These studies have helped to understand the regioselectivity of the reaction and the relative stability of the resulting isomers. nih.gov

In the context of N-alkylation of indazoles, which often yields a mixture of N1 and N2 substituted products, DFT calculations have been used to rationalize the observed regioselectivity. nih.govbeilstein-journals.org These studies suggest that factors such as chelation with metal cations and non-covalent interactions can direct the alkylation to either the N1 or N2 position. beilstein-journals.org Furthermore, theoretical investigations into the synthesis of 1H-indazoles via transition-metal-catalyzed C-H activation and annulation have provided detailed mechanistic pathways, including the role of the metal catalyst in different steps of the reaction. nih.gov

Transition State Analysis

The identification and characterization of transition states are critical for understanding the kinetics of a chemical reaction. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction coordinate. ucsb.edu

Computational methods allow for the optimization of transition state geometries and the calculation of activation energies. For instance, in the study of the reaction of indazoles with formaldehyde, theoretical calculations would involve locating the transition state for the nucleophilic attack of the indazole nitrogen on the formaldehyde carbon. The energy of this transition state relative to the reactants determines the activation energy of the reaction. fossee.in

Building initial guess structures for the reactant, product, and transition state.

Optimizing the geometries of the reactant and product to find their minimum energy structures.

Performing a transition state search starting from the guess structure to locate the saddle point.

Confirming the nature of the transition state by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Intermolecular Interaction Analysis

The way molecules interact with each other governs their physical properties in the solid state, such as their crystal packing and melting point, and is also fundamental to their biological activity through ligand-receptor binding. Computational methods are widely used to analyze these non-covalent interactions.

In the solid state, indazole derivatives are known to form hydrogen-bonded networks. For example, the crystal structure of 7-methyl-1H-indazole reveals the formation of such networks. Theoretical studies on arylsulphonyl indazole derivatives as potential kinase inhibitors have shown that their binding to the active site is stabilized by a combination of hydrogen bonds, π-π stacking, and π-cation interactions. nih.gov The orientation of the indazole ring relative to aromatic amino acid residues like phenylalanine can lead to favorable π-π stacking interactions, with distances of around 3.4 to 3.7 Å being optimal. nih.gov

The presence of electron-donating and electron-withdrawing groups can influence the nature and strength of these intermolecular interactions. rsc.org For this compound, the nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. Computational analysis can quantify the energies of these interactions, providing a deeper understanding of the crystal packing and potential binding modes to biological targets. nih.gov

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), commonly referred to as Atoms in Molecules (AIM), provides a framework for analyzing the electron density of a molecule to elucidate its chemical structure and bonding characteristics. wikipedia.org Developed by Richard Bader and his research group, AIM is founded on the principle that the concepts of atoms and chemical bonds, which are fundamental to chemical intuition, should have a physical basis in the observable electron density. wikipedia.org The theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the calculation of various atomic properties. wikipedia.orgarxiv.org

At the core of AIM analysis are critical points in the electron density (ρ), where the gradient of the electron density is zero. These points are classified based on the curvature of the electron density. A (3, -1) critical point, known as a bond critical point (BCP), is of particular significance as its presence between two nuclei indicates the existence of a chemical bond or interaction pathway. uni-rostock.de The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insights into the nature and strength of the bond. researchgate.net For instance, the AIM theory is instrumental in investigating intramolecular hydrogen bonds and other weak interactions within molecules. nih.govacs.org

Thermochemical Properties: Enthalpy of Formation Calculations

The enthalpy of formation is a key thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Experimental determination of the standard molar enthalpy of formation (ΔfH°m) for organic molecules often involves combustion calorimetry. researchgate.net In conjunction with experimental methods, computational chemistry provides powerful tools for predicting the enthalpy of formation.

Specific experimental data on the enthalpy of formation for this compound is not present in the reviewed literature. However, a study on the thermochemical properties of several indazole derivatives provides valuable comparative data. researchgate.net In that research, the standard molar enthalpies of formation in the condensed and gaseous phases were determined for indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid, and 1-methyl-1H-indazole-6-carboxylic acid methyl ester using isoperibolic calorimetry and thermogravimetry. researchgate.net The experimental values were then compared with theoretical calculations. researchgate.net

The study highlights the influence of different substituents on the thermochemical stability of the indazole ring. For instance, the position of the carboxylic acid group was found to affect the enthalpy of formation. researchgate.net By analyzing these trends, one can infer the likely thermochemical properties of this compound. The presence of the methyl group on the indazole nitrogen and the carbonitrile group at the 7-position will undoubtedly influence its enthalpy of formation relative to the parent indazole and other substituted analogs.

The following table summarizes the reported experimental standard molar enthalpies of formation in the gas phase (ΔfH°m(g)) for several indazole analogs, which can serve as a reference for estimating the properties of this compound.

CompoundΔfH°m(g) (kJ·mol⁻¹)
Indazole140.1 ± 2.6
1H-Indazole-3-carboxylic acid-
1H-Indazole-5-carboxylic acid-
1H-Indazole-6-carboxylic acid-
1-Methyl-1H-indazole-6-carboxylic acid methyl ester-
(Data derived from a study on indazole analogs. researchgate.net Specific values for all compounds were not available in the abstract.)

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the enthalpy of formation of this compound. pnrjournal.com Such calculations would involve optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections. The calculated enthalpy of formation would provide a theoretical estimate that could be compared with data for related indazole derivatives to assess its relative thermodynamic stability.

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indazole 7 Carbonitrile Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the positioning of substituents on both the pyrazole (B372694) and benzene (B151609) rings. For 1-methyl-1H-indazole-7-carbonitrile, these modifications are critical in fine-tuning the compound's potency and selectivity.

Influence of N-Methylation Position (N1 vs. N2)

The regiochemistry of N-alkylation in the indazole ring is a crucial determinant of biological activity. The two possible isomers, N1- and N2-alkyated indazoles, often exhibit distinct pharmacological profiles. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, the substitution pattern on the indazole ring can significantly influence the outcome of N-alkylation reactions.

Studies on the regioselective N-alkylation of the 1H-indazole scaffold have shown that both steric and electronic effects of substituents on the benzene ring play a pivotal role in directing the alkylation to either the N1 or N2 position. For instance, the presence of electron-withdrawing groups at the C7 position, such as a nitro or a methoxycarbonyl group, has been shown to confer excellent N2 regioselectivity. nih.gov This suggests that while this compound is the specified core, the synthesis of its N2-methylated isomer could also be a competing process, potentially leading to derivatives with different biological activities. The choice of the N1-methyl isomer is therefore a key structural feature that defines the specific class of compounds discussed here.

Impact of Carbonitrile Position and Other Functional Groups

The position of the carbonitrile group at C7 of the indazole ring is a defining feature of the scaffold. A study on a series of 7-substituted-indazoles as inhibitors of nitric oxide synthases (NOS) highlighted the particular potency of 1H-indazole-7-carbonitrile. nih.govnih.gov This compound was found to be equipotent to 7-nitro-1H-indazole, a known NOS inhibitor, and demonstrated a preference for constitutive NOS over inducible NOS. nih.govnih.gov

The replacement of the 7-carbonitrile with a carboxamide group (1H-indazole-7-carboxamide) resulted in a slightly less potent but surprisingly selective inhibitor for neuronal NOS. nih.govnih.gov This underscores the significant impact of the functional group at the C7 position on both the potency and selectivity of these indazole derivatives. The electron-withdrawing nature and the specific geometry of the carbonitrile group at this position are thus key contributors to the biological activity profile of the parent compound.

Effects of Substituents on the Benzene Ring (e.g., Halogenation, Alkyl Groups)

The introduction of substituents onto the benzene portion of the this compound core can dramatically modulate biological activity. These effects are a combination of steric and electronic influences that can alter the molecule's binding affinity, selectivity, and pharmacokinetic properties.

For example, in the context of 7-substituted-indazole inhibitors of NOS, further substitution of 1H-indazole-7-carbonitrile with a bromine atom at the C3 position of the heterocycle enhanced the inhibitory effects tenfold. nih.govnih.gov This demonstrates that even small modifications to the core structure can lead to significant gains in potency. The addition of a halogen atom can alter the electronic distribution of the ring system and provide additional points of interaction with the target protein.

In a broader context of indazole derivatives, the addition of alkyl groups to the benzene ring has also been shown to influence activity. For instance, in a series of indazole-based kinase inhibitors, the addition of a methyl group on the indazole phenyl ring led to a remarkable increase in activity. nih.gov These findings suggest that the benzene ring of this compound is a prime location for further chemical exploration to optimize biological activity.

Elucidation of Key Pharmacophores and Structural Motifs

Pharmacophore modeling is a powerful tool in drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. beilstein-journals.orgdovepress.com For indazole-based inhibitors, the indazole ring itself is often a key pharmacophoric element, acting as a versatile scaffold that can be appropriately decorated with other functional groups to achieve desired biological effects. nih.govnih.gov

The this compound core contains several key features that can contribute to its pharmacophoric profile:

The 1H-indazole ring: This planar, aromatic system can engage in various non-covalent interactions with a biological target, including hydrophobic and π-stacking interactions. nih.gov

The C7-carbonitrile group: This electron-withdrawing group can act as a hydrogen bond acceptor and can significantly influence the electronic properties of the benzene ring, thereby modulating its interactions with the target.

The specific arrangement of these features in three-dimensional space defines the pharmacophore of this compound derivatives and is critical for their recognition by and binding to their biological targets.

Linker Variations and Their Impact on Activity

For instance, in the development of novel Bcr-Abl inhibitors, a flexible linker was successfully employed in combination with a 6-phenyl-1H-indazol-3-amine hinge binding moiety. nih.gov This strategy highlights the importance of linker design in achieving potent inhibition, even in challenging cases like mutant kinases. While specific examples for this compound are not detailed in the available literature, the principles of linker design are broadly applicable. The optimal linker would position the appended functional groups in a way that maximizes favorable interactions with the target protein, without introducing steric clashes or unfavorable desolvation penalties.

Stereochemical Considerations in SAR

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target, as proteins are chiral environments. The introduction of a stereocenter into a derivative of this compound could lead to enantiomers with significantly different biological activities, a phenomenon known as eudismic ratio.

While direct studies on the stereochemistry of this compound derivatives are not extensively reported, the importance of stereoisomerism is a well-established principle in medicinal chemistry. For example, the stereoselective synthesis of related cyclic α-hydrazino acid derivatives for peptidomimetics underscores the need to control the three-dimensional arrangement of atoms to achieve the desired biological effect. rsc.org Therefore, if any modifications to the this compound core were to introduce a chiral center, the separation and individual biological evaluation of the resulting enantiomers would be a critical step in the SAR analysis.

Preclinical Biological Activity and Mechanistic Insights

Receptor and Enzyme Target Modulation

Preclinical investigations into 1-Methyl-1H-indazole-7-carbonitrile and its close structural analogs have primarily focused on their capacity to modulate the activity of specific enzymes. The following sections detail the current understanding of these interactions.

Kinase Inhibition (e.g., FGFRs, ERK1/2, CDK1, Glucokinase, Tyrosine Kinases)

The indazole nucleus is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against targets like tyrosine kinases and serine/threonine kinases. nih.gov Research into related scaffolds has produced inhibitors for Janus kinase 2 (Jak2), cyclin-dependent kinases (CDKs), and extracellular signal-regulated kinases (ERK1/2). nih.govnih.govnih.gov However, specific preclinical data detailing the inhibitory activity of this compound against kinases such as FGFRs, ERK1/2, CDK1, Glucokinase, or other Tyrosine Kinases is not extensively documented in the current scientific literature.

Nitric Oxide Synthase (NOS) Inhibition (e.g., Neuronal NOS)

Significant research has been conducted on the parent compound, 1H-indazole-7-carbonitrile , demonstrating its role as a potent inhibitor of nitric oxide synthases (NOS). nih.gov Studies have shown that this compound is equipotent to the well-known NOS inhibitor 7-nitro-1H-indazole. nih.gov

Mechanistic studies reveal that the inhibition of nitric oxide (NO) formation by 1H-indazole-7-carbonitrile is competitive with respect to both the substrate, L-arginine, and the cofactor, (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). nih.gov The compound demonstrates a preference for constitutive NOS isoforms (which include neuronal NOS or nNOS) over the inducible NOS (iNOS) isoform. nih.gov Furthermore, 1H-indazole-7-carbonitrile strongly inhibits the NADPH oxidase activity of nNOS and induces a spin state transition of the heme-Fe(III) within the enzyme, a key feature for binding at the active site. nih.gov This activity highlights the compound's potential as a selective modulator of neuronal nitric oxide signaling pathways.

Table 1: Inhibitory Activity of 1H-Indazole-7-carbonitrile on Nitric Oxide Synthase Isoforms This interactive table summarizes the key findings on NOS inhibition. You can sort the data by clicking on the headers.

Compound Target Enzyme Potency Comparison Selectivity Mechanism of Action
1H-Indazole-7-carbonitrile Nitric Oxide Synthase (NOS) Equipotent to 7-nitro-1H-indazole Preference for constitutive NOS (nNOS, eNOS) over inducible NOS (iNOS) Competitive vs. L-arginine and H4B cofactor; Inhibits nNOS NADPH oxidase activity

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and a target for therapies in neurodegenerative diseases. While various heterocyclic compounds, including some indazole derivatives, have been investigated as potential MAO-B inhibitors, there is currently a lack of specific preclinical data demonstrating the inhibitory effect of this compound on MAO-B. nih.gov

Chemokine Receptor Antagonism (e.g., CCR4)

Chemokine receptors like CCR4 are targets for inflammatory diseases and cancer. Research into indazole-based compounds has led to the development of CCR4 antagonists. nih.gov However, these antagonists typically possess a more complex arylsulfonamide structure. There is no specific information available on the potential for this compound to act as a CCR4 antagonist.

Dopamine Receptor Modulation

The development of ligands for dopamine receptors is a central focus in the treatment of neurological and psychiatric disorders. While complex molecules incorporating an indazole scaffold have been designed as multi-target ligands for dopamine and serotonin (B10506) receptors, specific data on the direct modulatory activity of this compound at dopamine receptors is not available in the current body of scientific research. nih.gov Some studies on related NOS inhibitors like 7-nitroindazole (B13768) have shown indirect effects on dopamine levels in the brain, but this is linked to the inhibition of nitric oxide production rather than direct receptor binding. nih.gov

Estrogen Receptor Activation

The interaction of indazole derivatives with estrogen receptors (ER) has been a subject of investigation. Certain 1H-indazole derivatives have been identified as selective estrogen receptor degraders (SERDs). nih.gov For instance, one optimized compound from a series of 1H-indazole derivatives demonstrated potent degradation of ER-α with an IC₅₀ value of 0.7 nM and showed efficacy in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov However, specific studies detailing the direct estrogen receptor activation by this compound are not extensively available in the current body of scientific literature.

Rho Kinase Inhibition

Rho-associated kinases (ROCK) are recognized as important targets in the treatment of various diseases, including hypertension and cancer. nih.gov While the indazole scaffold is a component of many biologically active molecules, there is limited specific information in the published literature regarding the direct Rho kinase inhibitory activity of this compound. The development of ROCK inhibitors has focused on various chemical scaffolds, but detailed enzymatic assays and structure-activity relationships for this compound in this context are not prominently reported. nih.gov

In Vitro Cellular Activity (Non-Clinical Focus)

Anti-proliferative Effects on Cancer Cell Lines

The anti-cancer potential of indazole derivatives is an active area of research. nih.govresearchgate.netnih.gov A recent study detailed the synthesis and evaluation of a series of ten novel 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs (compounds 3a–j ). researchgate.net These compounds, which share the 1-methyl-1H-indazole core, were screened for their anticancer activity against a panel of nine different cancer cell lines at a concentration of 10⁻⁵ M, following the National Cancer Institute (NCI) protocol. researchgate.net

The screening revealed that several of these analogs exhibited notable growth inhibition across multiple cell lines. Specifically, compound 3e demonstrated significant activity against the HOP-92 (Non-Small Cell Lung Cancer) and UO-31 (Renal Cancer) cell lines, with growth inhibitions of 45.41% and 41.52%, respectively. researchgate.net Furthermore, compound 3j showed a growth inhibition of 40.12% against the HOP-92 cell line. researchgate.net These findings underscore the potential of the 1-methyl-1H-indazole scaffold as a basis for the development of new anticancer agents. researchgate.net

Other studies on different indazole derivatives have also reported significant antiproliferative activity. For example, a series of 1H-indazole-3-amine derivatives showed promising inhibitory effects against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net

Table 1: Growth Inhibition Percentage of Selected 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs at 10⁻⁵ M Concentration researchgate.net

CompoundCancer Cell Line PanelCell LineGrowth Inhibition (%)
3e Non-Small Cell Lung CancerHOP-9245.41
3e Renal CancerUO-3141.52
3j Non-Small Cell Lung CancerHOP-9240.12

Modulation of Cellular Pathways and Signaling

Indazole derivatives can exert their cellular effects by modulating various signaling pathways. For the parent compound, 1H-indazole-7-carbonitrile, studies have shown it to be an inhibitor of nitric oxide synthases (NOS), with a preference for constitutive NOS over inducible NOS. nih.gov This inhibition of NO formation was found to be competitive with respect to both the substrate and the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H₄B). nih.gov Furthermore, this compound strongly inhibited the NADPH oxidase activity of neuronal NOS (nNOS). nih.gov Similarly, 7-nitro-1H-indazole is a known selective inhibitor of nNOS. nih.govwikipedia.org

In the context of cancer, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.govresearchgate.net Studies on other indazole-based anticancer agents have pointed to the inhibition of various protein kinases as a primary mechanism of action. nih.gov For instance, some derivatives act as potent inhibitors of epidermal growth factor receptor (EGFR) kinase. nih.gov While these findings relate to the broader class of indazoles, they suggest potential mechanisms that could be relevant for this compound.

Mast Cell Stabilization

Mast cells are key players in inflammatory and allergic responses. nih.govnih.gov Mast cell stabilizers are a class of drugs that inhibit the release of inflammatory mediators from these cells. A thorough review of the scientific literature reveals a lack of specific studies investigating the mast cell stabilizing properties of this compound or other indazole derivatives.

Antimicrobial and Antifungal Investigations

The indazole scaffold is recognized for its potential in developing new antimicrobial and antifungal agents. nih.govresearchgate.netresearchgate.net The core structure is present in various synthetic compounds that have been evaluated for these properties. ontosight.ai

Research into the antifungal properties of indazoles has led to the design and synthesis of derivatives aimed at treating infections caused by Candida species, which are a significant cause of mucosal and bloodstream infections. nih.gov One study focused on designing new anticandidal agents by modifying the 2,3-diphenyl-2H-indazole scaffold. The resulting 3-phenyl-1H-indazole derivatives were evaluated against C. albicans, C. glabrata, and C. tropicalis. nih.gov Notably, a derivative with an N,N-diethylcarboxamide substituent was identified as the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. nih.gov This highlights the potential of the 3-phenyl-1H-indazole structure as a promising starting point for developing new antifungal drugs. nih.gov

While these investigations provide a strong rationale for the antimicrobial and antifungal potential of the indazole class, specific data on the activity of this compound against various bacterial and fungal strains are not extensively documented in the reviewed literature.

Antiparasitic Activity Studies

No published research was found that specifically investigates the antiparasitic activity of this compound.

Advanced Research Applications of 1 Methyl 1h Indazole 7 Carbonitrile in Chemical Science

Development of Novel Chemical Probes and Ligands

The indazole ring is a recognized "privileged scaffold" in medicinal chemistry and drug design, frequently appearing in molecules that act as ligands for various biological targets, especially protein kinases. nih.govnih.gov The nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond acceptors, while the bicyclic system provides a rigid core for orienting other functional groups to interact with protein binding sites.

While direct research showcasing 1-Methyl-1H-indazole-7-carbonitrile as a final chemical probe is not extensively documented, its structure is highly conducive for designing such molecules. The nitrile group is a key functional handle; it is a polar group that can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. Furthermore, the nitrile can be synthetically converted into other functional groups, such as a carboxylic acid or an amine, to fine-tune the ligand's binding properties. The 1-methyl group prevents N-H tautomerism, locking the molecule into a specific isomeric form which can be crucial for selective binding. austinpublishinggroup.com Researchers can utilize this compound as a foundational fragment to build more elaborate probes designed to interact with specific enzymes or receptors. mdpi.com

Applications in Organic Synthesis Beyond Medicinal Chemistry

The nitrile, or cyano, group is exceptionally versatile in organic synthesis, serving as a gateway to numerous other functionalities. numberanalytics.comnih.gov This versatility extends the utility of this compound beyond its potential role in medicinal chemistry into broader synthetic applications, including the development of agrochemicals and other specialized organic molecules. researchgate.net

The transformation of the nitrile group allows for a wide array of synthetic routes:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-Methyl-1H-indazole-7-carboxylic acid, a valuable intermediate in its own right.

Reduction: The nitrile can be reduced to form 1-Methyl-1H-indazol-7-yl)methanamine. This introduces a primary amine, a common functional group for further derivatization. numberanalytics.com

Cycloaddition: The nitrile group can undergo cycloaddition reactions, for example, with azides to form tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in various fields. researchgate.net

These transformations allow chemists to incorporate the stable 1-methyl-indazole core into a wide range of molecular frameworks for applications that may include novel pesticides or plant growth regulators, leveraging the known biological activity of the indazole scaffold in different contexts. researchgate.net

Contributions to Material Science Research

The application of indazole derivatives in material science is an emerging area of research. Heterocyclic compounds are of interest for their electronic and photophysical properties, making them candidates for components in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Although specific studies detailing the use of this compound in materials are not prominent, its structural features suggest potential. The rigid, aromatic indazole core can contribute to thermal stability and facilitate π-stacking interactions, which are important for charge transport in organic semiconductor materials. The polar nitrile group could be used to tune the electronic properties of a material or influence its morphology and solubility. The potential for this compound to act as a ligand for metal complexes also opens avenues for the creation of novel metal-organic frameworks (MOFs) or phosphorescent materials for OLEDs, though this remains a speculative area requiring further research. austinpublishinggroup.com

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The most established application of this compound in chemical science is its role as a versatile synthetic intermediate. numberanalytics.comresearchgate.net Chemical suppliers offer this compound as a building block, underscoring its utility in constructing more complex molecules. Its value lies in the combination of the stable, pre-functionalized indazole ring and the highly reactive nitrile group.

The nitrile functionality is a linchpin for molecular elaboration. As detailed previously, it can be converted into amides, carboxylic acids, amines, or heterocyles like tetrazoles. nih.govnumberanalytics.comresearchgate.net This allows for the straightforward introduction of a variety of chemical handles for subsequent reactions, such as amide coupling or the formation of larger heterocyclic systems.

Furthermore, the indazole ring itself, while relatively stable, can undergo further functionalization. For instance, C-H activation or halogenation reactions could introduce additional substituents onto the benzene (B151609) portion of the molecule, allowing for the creation of highly decorated and complex three-dimensional structures. researchgate.net This versatility makes this compound a valuable starting material for chemists aiming to build intricate molecular architectures, particularly in the context of creating libraries of compounds for screening in drug discovery and other life sciences research.

Future Research Directions and Challenges

Advancements in Synthetic Methodologies for Indazole Derivatives

The development of novel and efficient synthetic routes to functionalized indazoles remains a high priority in organic and medicinal chemistry. ingentaconnect.com While classical methods like the Davis-Beirut reaction are still in use, contemporary research is focused on catalyst-based approaches, including transition-metal, acid/base, and green chemistry methods, to improve efficiency, selectivity, and substrate scope. ingentaconnect.combenthamdirect.com

Recent advancements have centered on transition-metal-catalyzed reactions, particularly those involving rhodium, palladium, and copper. austinpublishinggroup.comnih.gov These methods often utilize C-H bond activation and annulation strategies to construct the indazole core in a single step. nih.gov For instance, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation have proven effective for synthesizing 1H-indazoles. nih.gov Another innovative approach involves a diazotization reaction of ortho-aminobenzacetamides and ortho-aminobenzacetates, offering a rapid and high-yielding route to 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn The direct functionalization of the indazole ring, especially at the C3 position, is also a significant area of research, with methods for halogenation, acylation, and amination being developed to allow for further structural modifications. chim.it

Future efforts will likely concentrate on developing more sustainable and atom-economical synthetic methods. This includes the use of earth-abundant metal catalysts, photocatalysis, and flow chemistry to create diverse indazole libraries for biological screening. acs.org The late-stage functionalization of complex indazole-containing molecules will also be crucial for optimizing drug candidates. acs.org

Table 1: Selected Recent Advancements in the Synthesis of Indazole Derivatives

Synthetic Method Starting Materials Catalyst/Reagents Key Features & Outcome
Rh(III)/Cu(II)-Catalyzed C-H Activation/Annulation Imidates and nitrosobenzenes Rhodium/Copper catalyst Provides facile and efficient access to 1H-indazoles with good to high yields. nih.gov
Diazotization Reaction ortho-Aminobenzacetamides / ortho-aminobenzacetates Diazotization reagents Operationally simple, mild conditions, rapid reaction rates, and high yields for 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn
Intramolecular C-H Amination N-aryl-N-Boc-hydrazones Cu(OAc)2 Efficient synthesis of N-aryl-1H-indazoles. nih.gov
Photoredox-Catalyzed Amidation 2H-indazoles and N-aminopyridinium salts 4CzIPN (photocatalyst) Transition-metal-free method for the 3-amidation of 2H-indazoles. acs.org

| One-Pot Reductive Cyclization | 2-nitrobenzaldehydes and primary amines | Phospholene oxide and silanes | A simple and direct approach for the regioselective construction of 2H-indazoles. researchgate.net |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in the design and discovery of novel indazole-based therapeutic agents. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are increasingly being integrated into the research pipeline to predict the biological activity of new derivatives and to understand their mechanism of action at a molecular level. nih.govtandfonline.com

3D-QSAR studies, for example, have been successfully employed to correlate the structural features of indazole derivatives with their inhibitory activity against targets like Hypoxia-Inducible Factor-1α (HIF-1α). nih.govtandfonline.com These models generate steric and electrostatic contour maps that provide a structural framework for designing new inhibitors with enhanced potency. nih.gov Molecular docking simulations are used to predict the binding modes of indazole derivatives within the active site of their target proteins, helping to elucidate key interactions that are crucial for their biological effect. researchgate.netnih.gov Furthermore, MD simulations can provide insights into the dynamic stability of the ligand-protein complex over time. researchgate.net Density Functional Theory (DFT) calculations are also utilized to investigate the electronic properties of indazole derivatives, which can be correlated with their reactivity and inhibitory potential. nih.govresearchgate.net

The challenge for the future lies in improving the predictive power of these models. This will involve the use of more sophisticated algorithms, the incorporation of larger and more diverse datasets, and the development of multi-target QSAR models to predict the polypharmacology of indazole derivatives. The integration of artificial intelligence and machine learning is expected to play a significant role in analyzing complex datasets and in the de novo design of indazole derivatives with desired biological activities. aboutscience.eu

Table 2: Application of Computational Methods in the Study of Indazole Derivatives

Computational Method Indazole Derivatives Studied Biological Target Key Findings
3D-QSAR and Molecular Dynamics Indazole derivatives as HIF-1α inhibitors HIF-1α Generated models with good statistical measures (r² up to 0.8885, q² up to 0.7782) and identified key pharmacophoric features. nih.govtandfonline.com
Molecular Docking and Molecular Dynamics 1H-indazole analogs as anti-inflammatory agents Cyclooxygenase-2 (COX-2) Identified compounds with significant binding affinities (up to -9.11 kcal/mol) and stable interactions in the active site. researchgate.net
QSAR and Molecular Docking Indazole compounds as quorum sensing inhibitors SAH/MTAN Developed a QSAR model that could explain and predict 85.2% and 78.1% of the variance in inhibitory activity, respectively. aboutscience.eunih.gov
DFT and Molecular Docking Novel indazole-sulfonamide compounds MAPK1 Predicted strong binding affinities for the synthesized compounds, suggesting their potential as cancer treatments. mdpi.com

| Virtual Screening and Molecular Docking | Indazole derivatives as FGFR1 inhibitors | FGFR1 | Identified a potent inhibitor with an IC50 value of 100 nM and predicted its binding mode. benthamdirect.com |

Broadening of Biological Target Profiling and Mechanistic Understanding

Indazole derivatives are known to interact with a wide range of biological targets, which accounts for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netaustinpublishinggroup.com A significant area of ongoing research is the expansion of the biological target profile of this scaffold and the elucidation of the underlying mechanisms of action. researchgate.net

In the realm of oncology, indazoles have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. These include pan-Pim kinases, epidermal growth factor receptor (EGFR), and fibroblast growth factor receptors (FGFRs). nih.govbenthamdirect.com For instance, certain 1H-indazole derivatives exhibit potent inhibition of Pim kinases with IC50 values in the low nanomolar range. nih.gov Others have been developed as irreversible and mutant-selective EGFR inhibitors. nih.gov Beyond kinases, indazole derivatives have been identified as microtubule-targeting agents that bind to the colchicine (B1669291) site and inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Other identified targets include poly(ADP-ribose)polymerase-1 (PARP-1), and transcriptional enhanced associate domain (TEAD) proteins. nih.govnih.gov

Future research will aim to identify novel biological targets for indazole derivatives through high-throughput screening and chemoproteomics approaches. A deeper understanding of the mechanism of action will be pursued through structural biology studies of indazole derivatives in complex with their protein targets, as well as through advanced cell-based assays and animal models. The polypharmacology of indazole derivatives, where a single compound interacts with multiple targets, will also be an important area of investigation, as it can lead to enhanced therapeutic efficacy or off-target effects.

Table 3: Selected Biological Targets of Indazole Derivatives

Indazole Derivative Class/Example Biological Target Reported Potency (IC50) Therapeutic Area
3-(pyrazin-2-yl)-1H-indazoles Pim-1, Pim-2, Pim-3 kinases 0.4 nM, 1.1 nM, 0.4 nM respectively Cancer nih.gov
1H-indazole analogues L858R/T790M double mutant of EGFR 0.07 µM Cancer nih.gov
Novel indazole derivatives (e.g., 3f) Tubulin polymerization (colchicine site) Potent antiproliferative activity against various cancer cell lines Cancer nih.gov
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine FGFR1 100 nM Cancer benthamdirect.com
1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide PARP-1 6.8 µM Diabetes nih.gov

| Indazole-based thiadiazole hybrids | Thymidine (B127349) phosphorylase and α-glucosidase | Significant dual inhibitory activity | Cancer/Diabetes nih.gov |

Exploration of Novel Chemical Space within the Indazole Framework for Academic Discovery

The exploration of novel chemical space within the indazole framework is a critical endeavor for academic discovery and the identification of next-generation therapeutic agents. This involves the design and synthesis of indazole derivatives with unprecedented substitution patterns and three-dimensional architectures. The goal is to generate structurally diverse compound libraries that can be screened against a wide range of biological targets, potentially uncovering new biology and first-in-class drugs. nih.gov

One approach to exploring novel chemical space is through the synthesis of hybrid molecules that combine the indazole scaffold with other pharmacologically active moieties. For example, indazole-thiadiazole hybrids have been synthesized and shown to possess dual inhibitory activity against thymidine phosphorylase and α-glucosidase. nih.gov Another strategy involves the use of fragment-based drug design, where small molecular fragments are identified that bind to a biological target, and then grown or linked together to create more potent lead compounds. nih.gov This approach has been successfully used to develop potent inhibitors of FGFR kinases. nih.gov

Future research in this area will be driven by the development of new synthetic methodologies that allow for the rapid and efficient generation of diverse indazole libraries. The use of computational methods for the de novo design of novel indazole scaffolds will also be instrumental. Furthermore, the exploration of the chemical space of indazole N-oxides and other less common tautomers of indazole could lead to the discovery of compounds with unique biological properties. austinpublishinggroup.comnih.gov The ultimate aim is to expand the repertoire of indazole-based molecules available to researchers, thereby increasing the probability of discovering new probes of biological function and innovative drug candidates.

Q & A

How should researchers characterize the structural identity of 1-Methyl-1H-indazole-7-carbonitrile using spectroscopic and crystallographic methods?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Compare experimental shifts with literature data for related indazoles. For instance, reports ¹H NMR data for compounds like 2-(2-Methyl-7-phenyl-1H-benzo[d]imidazol-1-yl)benzonitrile, where aromatic protons resonate at δ 7.2–8.3 ppm, and nitrile groups are confirmed by the absence of proton signals near 3–4 ppm .
  • X-ray crystallography : Use SHELX software ( ) for refinement. High-resolution data (e.g., <1 Å) minimizes errors in bond-length and angle determination. For example, SHELXL’s robust handling of twinned data ensures accurate structural resolution in heterocyclic systems .
  • Melting point analysis : Cross-validate purity with sharp melting ranges (e.g., 189–192°C for analogous nitriles) .

What computational chemistry approaches are suitable for predicting the electronic properties of this compound, and how do different density functionals compare?

Methodological Answer:
Density functional theory (DFT) with hybrid functionals is recommended:

  • Functional selection : The B3LYP functional ( ) provides reliable thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies), while gradient-corrected functionals like Becke’s 1988 model ( ) improve asymptotic behavior for exchange-energy predictions .
  • Basis sets : Use def2-TZVP for geometry optimization and 6-311++G(d,p) for electronic property calculations.
  • Validation : Compare HOMO-LUMO gaps and electrostatic potentials with experimental UV-Vis or X-ray charge-density maps.

How can contradictions between experimental NMR data and computational structural predictions be resolved in the analysis of indazole derivatives?

Methodological Answer:
Iterative refinement and cross-validation are essential:

  • Error analysis : Quantify discrepancies (e.g., >0.1 ppm in ¹H NMR shifts) by recalculating DFT-derived chemical shifts with solvent corrections (e.g., PCM model for DMSO).
  • Statistical methods : Apply root-mean-square deviation (RMSD) analysis to assess alignment between computed and experimental data ( emphasizes iterative data reconciliation in qualitative research) .
  • Alternative models : Test protonation states or tautomeric forms (e.g., NH vs. methyl-substituted indazole configurations) to identify the most consistent structure.

What crystallographic refinement strategies are recommended for resolving ambiguities in the solid-state structure of related indazole derivatives?

Methodological Answer:
Advanced SHELX protocols ( ) address common challenges:

  • Disorder handling : Use PART and SUMP instructions to model split positions in flexible groups (e.g., methyl or nitrile moieties).
  • High-resolution data : Collect data at synchrotron sources (λ <1 Å) to improve R-factor convergence (e.g., R1 <5% for reliable bond-length precision).
  • Twinning correction : Apply TWIN and BASF commands for non-merohedral twinning, common in low-symmetry space groups .

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